molecular formula C15H15N3O2S B2928987 methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate CAS No. 1207005-67-1

methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2928987
CAS No.: 1207005-67-1
M. Wt: 301.36
InChI Key: CTDBHOUKMJXHEP-UHFFFAOYSA-N
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Description

Methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[2-(cyanomethylsulfanyl)-5-(4-methylphenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-3-5-12(6-4-11)13-9-17-15(21-8-7-16)18(13)10-14(19)20-2/h3-6,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDBHOUKMJXHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₅N₃OS
  • Molecular Weight : 273.35 g/mol

The compound features an imidazole ring, a cyanomethyl thio group, and a p-tolyl group, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. For example, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains. The presence of the cyanomethyl thio group may enhance this activity by increasing the lipophilicity of the compound, allowing better membrane penetration.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Methyl 2-(...)Pseudomonas aeruginosa8 µg/mL

Cytotoxicity and Anticancer Potential

Recent studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown promise in inhibiting cell proliferation in various cancer types, potentially through apoptosis induction.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. This suggests that it may act as a potential therapeutic agent against breast cancer.

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : Similar to other imidazole derivatives, it may interfere with DNA replication in rapidly dividing cells.
  • Induction of Apoptosis : By activating pro-apoptotic pathways, the compound can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : The thioether group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

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